5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

説明

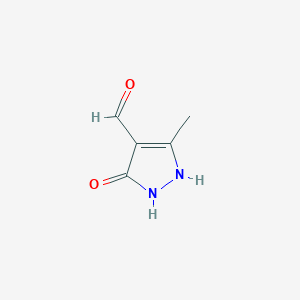

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a hydroxyl (-OH) group at position 5, a methyl (-CH₃) group at position 3, and a formyl (-CHO) group at position 2. Pyrazole carbaldehydes are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

特性

IUPAC Name |

3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBCDIZEJNBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449079 | |

| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470704-73-5 | |

| Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack reaction is a classical and widely used method for introducing formyl groups into electron-rich heterocycles such as pyrazoles. This method involves the reaction of a pyrazole precursor with a chloromethyleneiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Reaction Conditions: Typically, the pyrazole substrate is treated with the Vilsmeier reagent at controlled temperatures (0–70 °C) to ensure selective formylation at the 4-position.

- Mechanism: Electrophilic substitution occurs where the chloromethyleneiminium ion attacks the electron-rich pyrazole ring, leading to the formation of the aldehyde group.

- Advantages: High regioselectivity and good yields are achievable with careful control of reaction time and temperature.

- Characterization: The product is confirmed by nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, showing characteristic aldehyde peaks and pyrazole ring signals.

Cyclization of Malonate Derivatives with Hydrazine Hydrate

An alternative synthetic route involves the preparation of 1-methyl-5-hydroxypyrazole intermediates, which can be further functionalized to yield the aldehyde derivative.

- Step 1: Under alkaline conditions, dimethyl malonate reacts with a formamide compound (commonly DMF) and an alkylating agent such as dimethyl sulfate to form an intermediate compound.

- Step 2: The intermediate undergoes cyclization with methylhydrazine or hydrazine hydrate in a suitable solvent (e.g., methanol) under reflux conditions to form the pyrazole ring.

- Step 3: Hydrolysis and decarboxylation are performed using acid treatment (e.g., sulfuric acid) to yield the 5-hydroxy-pyrazole derivative.

- Reaction Parameters: Reflux temperatures range from 102 to 123 °C, with reaction times of 2 to 8 hours depending on the step.

- Yields and Purity: This method provides high selectivity for the 5-hydroxy isomer with yields around 65–70% and purity exceeding 95%.

Other Synthetic Approaches

- Schiff Base Formation: The aldehyde group in 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can be introduced or modified via Schiff base reactions with hydrazides or amines, often used in ligand synthesis for metal complexes.

- Reflux and Condensation Reactions: Various derivatives have been synthesized by refluxing pyrazole aldehydes with cyanoacetohydrazide or other nucleophiles in ethanol or dioxane, yielding functionalized pyrazole compounds.

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack Reaction | Pyrazole precursor, DMF, POCl3 | 0–70 °C, 2–4 hours | 70–85 | >90 | High regioselectivity, widely used |

| Malonate Cyclization + Hydrazine | Dimethyl malonate, DMF, dimethyl sulfate, methylhydrazine | Reflux 102–123 °C, 4–8 hours | 65–70 | >95 | High selectivity for 5-hydroxy isomer, industrially favorable |

| Schiff Base Condensation | Pyrazole aldehyde, hydrazides | Reflux in ethanol/dioxane, 5–7 hours | 80–88 | >90 | Used for ligand synthesis, moderate complexity |

- The Vilsmeier-Haack reaction remains the most straightforward and reliable method for formylation of pyrazole rings, but requires careful temperature control to avoid side reactions.

- The cyclization method using dimethyl malonate and hydrazine derivatives offers advantages in terms of raw material cost, environmental safety, and industrial scalability due to the use of less corrosive reagents and better selectivity.

- Characterization of the synthesized this compound typically involves IR spectroscopy (noting aldehyde C=O stretch around 1680 cm^-1), ^1H-NMR (aldehyde proton around 9–10 ppm), and elemental analysis to confirm composition.

- The choice of method depends on the desired scale, purity requirements, and available starting materials.

The preparation of this compound is well-established through several synthetic routes, with the Vilsmeier-Haack reaction and malonate cyclization methods being predominant. Each method offers distinct advantages in terms of yield, purity, and industrial applicability. The cyclization approach using dimethyl malonate and hydrazine hydrate is particularly notable for its environmental and economic benefits, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.

Major Products

Oxidation: 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-hydroxy-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

作用機序

The mechanism of action of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions with active sites, influencing the compound’s biological activity. The specific pathways and molecular targets can vary depending on the derivative and its intended application .

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Melting Points: Chloro and phenoxy derivatives generally exhibit higher melting points (e.g., 140–141°C for 5-chloro-3-methyl-1-phenyl analog ) due to stronger van der Waals forces. The hydroxyl group in the target compound may lower the m.p. by introducing hydrogen bonding, though experimental data is unavailable.

- Solubility : The hydroxyl group improves aqueous solubility compared to chloro or methyl substituents, which are more lipophilic .

Crystallographic and Stability Considerations

- Crystal Packing: Phenoxy derivatives stabilize via weak C–H···π interactions , while hydroxyl analogs likely form stronger hydrogen bonds, affecting crystallization behavior.

- Reactivity : The aldehyde group in all compounds participates in Schiff base formation, but the hydroxyl group may increase susceptibility to oxidation compared to chloro analogs .

生物活性

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with notable biological activities, particularly in pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

The primary target of this compound is dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for the de novo pyrimidine biosynthesis pathway in organisms such as Plasmodium falciparum, the causative agent of malaria. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA in the parasite, leading to its death.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Enzyme Interactions : It acts as a substrate for various oxidoreductases, influencing oxidation-reduction reactions due to its hydroxyl and aldehyde functional groups.

- Cell Signaling Modulation : It can affect cellular processes by modulating signaling pathways and gene expression, particularly those involved in oxidative stress responses.

- Metabolic Pathway Impact : The compound alters metabolic pathways by inhibiting or activating key enzymes, which can lead to significant changes in metabolite levels.

Pharmacokinetics

In silico studies indicate that this compound possesses favorable binding properties, suggesting potential efficacy in therapeutic applications. Environmental factors such as pH and temperature may influence its stability and effectiveness.

Cellular Effects

The compound exhibits diverse effects on cellular processes:

- Gene Expression : It has been shown to influence the expression of genes related to oxidative stress, altering the cellular redox state.

- Enzyme Activity : By forming covalent bonds with nucleophilic amino acids in proteins, it can inhibit or activate various enzymes, leading to changes in cellular function.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives showed significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole derivatives. For example:

- Compounds derived from pyrazoles demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7, SF-268), with IC50 values indicating potent activity (e.g., as low as 3.79 µM) against specific cancer types .

- One study reported that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 of 0.067 µM, showcasing their potential as anticancer agents .

Summary of Biological Activities

| Activity Type | Target Pathogen/Cell Line | Measurement | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC | 0.22 - 0.25 μg/mL |

| Anticancer | MCF7 | IC50 | 3.79 µM |

| Kinase Inhibition | Aurora-A kinase | IC50 | 0.067 µM |

Q & A

Basic: What synthetic methodologies are commonly employed for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde?

Answer:

The synthesis of pyrazole-4-carbaldehydes typically involves cyclocondensation reactions followed by functionalization. A key approach is the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF to introduce the aldehyde group at the 4-position . For hydroxylation at the 5-position, nucleophilic substitution of a chloro precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with hydroxide under basic conditions (e.g., K₂CO₃ or KOH in DMSO) is a viable route, as demonstrated in analogous compounds . Reaction optimization should consider solvent polarity, temperature, and catalyst selection to avoid side reactions.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For pyrazole carbaldehydes, SCXRD reveals planarity of the pyrazole ring, dihedral angles with substituents, and intermolecular interactions (e.g., C–H···π or hydrogen bonds) . Complementary techniques include:

- FT-IR : Confirms the aldehyde C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O–H stretch (~3200–3600 cm⁻¹).

- NMR : Aldehyde protons appear as a singlet at δ ~9.8–10.2 ppm in ¹H NMR, while hydroxy protons may show broad peaks depending on hydrogen bonding .

Advanced: How does the hydroxy substituent at the 5-position influence electronic properties compared to chloro or phenoxy analogs?

Answer:

The electron-donating hydroxy group increases electron density at the pyrazole ring compared to electron-withdrawing chloro substituents. This alters:

- Reactivity : Enhanced nucleophilicity at the 4-carbaldehyde position, facilitating Schiff base formation or condensations .

- Tautomerism : Hydroxy groups may stabilize keto-enol tautomers, affecting hydrogen-bonding networks and crystal packing .

- Spectroscopic shifts : Reduced deshielding in ¹³C NMR for the carbaldehyde carbon compared to chloro analogs. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Advanced: What strategies enable the use of this compound in synthesizing fused heterocyclic systems?

Answer:

The 4-carbaldehyde group is a versatile handle for constructing fused heterocycles:

- Condensation reactions : React with hydrazines or amines to form pyrazolo[3,4-c]pyrazoles or thieno[2,3-c]pyrazoles .

- Cycloadditions : Use in Huisgen azide-alkyne click chemistry to generate triazole-fused systems.

- Schiff base formation : Condense with amino-thiazoles or amino-oxadiazoles for bioactive hybrids . Key considerations include solvent choice (e.g., ethanol or DMF) and catalytic additives (e.g., acetic acid for cyclization) .

Advanced: What mechanistic insights exist for nucleophilic substitutions at the 4-carbaldehyde position?

Answer:

The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., with hydrazides). In cross-coupling reactions (e.g., Suzuki-Miyaura), the hydroxy group may act as a directing group, but steric hindrance from the methyl group at the 3-position can limit reactivity. Computational studies suggest that the electron-rich hydroxy substituent lowers the energy barrier for nucleophilic attack at the aldehyde carbon compared to non-hydroxylated analogs .

Methodological: How should researchers address contradictions in synthetic yields reported for similar pyrazole derivatives?

Answer:

Yield discrepancies often arise from:

- Reagent purity : Impurities in starting materials (e.g., 3-methyl-1H-pyrazol-5(4H)-one) can inhibit formylation .

- Catalyst choice : K₂CO₃ vs. NaOH in nucleophilic substitutions may alter reaction rates and byproduct formation .

- Workup protocols : Improper quenching or recrystallization solvents (e.g., ethanol vs. DMF/ethanol mixtures) affect recovery . Standardizing reaction monitoring (e.g., TLC or HPLC) and optimizing stoichiometry are critical.

Methodological: What precautions are necessary for handling and storing this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group.

- Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential aldehyde volatility .

- Stability : Monitor for discoloration (indicative of degradation) and perform periodic NMR checks.

Application-Oriented: How can computational methods enhance the study of this compound’s reactivity?

Answer:

- DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular docking : Screen for bioactivity (e.g., binding to antimicrobial targets) by modeling interactions with proteins .

- MD simulations : Assess solubility and aggregation behavior in solvents. Tools like Gaussian, GROMACS, or AutoDock Vina are widely used.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。